molecular formula C21H25NO3S B12594755 Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- CAS No. 644980-56-3

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-

Cat. No.: B12594755
CAS No.: 644980-56-3
M. Wt: 371.5 g/mol
InChI Key: VRDDASMMGISCML-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is a synthetic organic compound characterized by a benzenesulfonamide core substituted with a cyclopentyl group bearing a 3,5-dimethylbenzoyl moiety and a 4-methyl group. This structure places it within a class of sulfonamide derivatives, which are frequently explored for their pharmacological and biochemical properties, including receptor modulation and enzyme inhibition.

Properties

CAS No.

644980-56-3

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H25NO3S/c1-15-6-8-19(9-7-15)26(24,25)22-21(10-4-5-11-21)20(23)18-13-16(2)12-17(3)14-18/h6-9,12-14,22H,4-5,10-11H2,1-3H3

InChI Key

VRDDASMMGISCML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Reaction with Sulfonyl Chlorides

The most common method involves the reaction of a sulfonyl chloride derivative with a substituted amine:

  • Reactants :

    • Sulfonyl chloride : A derivative containing the benzenesulfonamide backbone.
    • Amine : A cyclopentylamine derivative functionalized with a 3,5-dimethylbenzoyl group.
  • Reaction Conditions :

    • Solvent: Ethyl acetate or dimethylformamide (DMF).
    • Base: Tertiary amines such as triethylamine or pyridine act as proton scavengers.
    • Temperature: Maintained between 30°C to 50°C.
  • Procedure :

    • The sulfonyl chloride is dissolved in the solvent.
    • The amine is added dropwise to the solution under stirring.
    • The reaction mixture is stirred for 3–6 hours at elevated temperatures (e.g., 50°C).
    • Post-reaction, the product is extracted using an organic solvent and purified via recrystallization.
  • Example :
    A suspension of cyclopentylamine in ethyl acetate reacts with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to yield the desired product.

Aldol Condensation for Precursor Formation

For compounds involving benzoyl groups, aldol condensation can be used to prepare key intermediates:

  • Reactants :

  • Reaction Conditions :

    • Catalyst: Triethylamine or solid acid catalysts like ZrO₂-Al₂O₃.
    • Solvent: Ethanol or acetone.
    • Temperature: Reflux conditions (80°C).
  • Procedure :

    • The aldehyde and ketone are mixed in the presence of a base catalyst.
    • The reaction is monitored via thin-layer chromatography (TLC).
    • Upon completion, the product is purified using silica-gel column chromatography.

One-Pot Synthesis

A one-pot synthesis approach combines multiple steps into a single reaction vessel:

  • Reactants :

    • Sulfanilamide or its derivatives.
    • Cyclic ketones (e.g., cyclopentanone).
    • Benzoyl chloride derivatives.
  • Reaction Conditions :

    • Acidic medium: Concentrated HCl or pH-adjusted conditions.
    • Solvent: Absolute ethanol or acetone.
  • Procedure :

    • All reactants are introduced into a single flask with a solvent.
    • The mixture is heated under reflux for several hours.
    • The product precipitates out upon cooling and is recrystallized from aqueous ethanol.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents like DMF enhance solubility and reaction rates.
  • Ethanol and acetone are preferred for their accessibility and ease of removal post-reaction.

Catalysts

  • Tertiary amines (e.g., triethylamine) are commonly used as bases to neutralize acidic byproducts.
  • Solid acid catalysts provide environmental benefits by reducing waste generation.

Purification

  • Crystallization from ethanol ensures high purity of the final compound.
  • Advanced techniques like high-performance liquid chromatography (HPLC) may be used for further refinement.

Representative Data Table

Step Reactants Solvent Catalyst/Base Temperature Time Yield (%)
1 Sulfonyl chloride + cyclopentylamine Ethyl acetate Triethylamine 30–50°C 3–6 h >90
2 3,5-Dimethylbenzaldehyde + ketone Ethanol Triethylamine Reflux 8 h ~85
3 One-pot synthesis Ethanol Conc. HCl Reflux 6 h ~80

Analytical Characterization

To confirm the structure and purity of the synthesized compound:

  • NMR Spectroscopy : Proton signals at δ = 0.84–1.90 ppm for aliphatic protons; aromatic signals at δ = 7–8 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak corresponding to the expected molecular weight.
  • Melting Point Analysis : Consistent with reported values for benzenesulfonamide derivatives.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Carbonic Anhydrase
This compound is primarily studied for its ability to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as pH regulation and ion balance. By inhibiting these enzymes, it can disrupt cellular functions in both cancerous and bacterial cells. The compound has demonstrated promising results in enzyme inhibition assays, showing high selectivity for specific isoforms of carbonic anhydrase, particularly carbonic anhydrase IX (CA IX) with an IC50 range of 10.93–25.06 nM .

Anticancer Research

Antitumor Activity
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells, significantly increasing the percentage of annexin V-FITC positive cells compared to controls . The compound's mechanism involves the inhibition of CA IX, which is overexpressed in several tumors and is associated with poor prognosis.

Antimicrobial Properties

Evaluation Against Bacterial Strains
Research has also focused on the antimicrobial properties of this benzenesulfonamide derivative. It has shown effectiveness against various bacterial strains by inhibiting the activity of carbonic anhydrases present in bacteria . This inhibition can interfere with bacterial growth and biofilm formation, making it a candidate for developing new antimicrobial agents.

Biological Studies

Enzyme Inhibition and Protein-Ligand Interactions
The interaction studies involving benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- primarily focus on its binding affinity to carbonic anhydrase enzymes. Techniques such as molecular docking and kinetic assays are employed to evaluate how effectively the compound inhibits enzyme activity. Understanding these interactions is crucial for optimizing therapeutic applications and developing more potent derivatives.

Comparative Analysis of Related Compounds

To provide a clearer understanding of the unique properties of benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
BenzenesulfonamideSimple sulfonamide structureBasic enzyme inhibition
N,N-DimethylbenzenesulfonamideDimethyl substitution on nitrogenEnhanced lipophilicity
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamideIndoline core structureNotable anticancer properties

The specific cyclopentyl and 3,5-dimethylbenzoyl groups in benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- enhance its selectivity and potency as an enzyme inhibitor compared to simpler derivatives .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in cancer cells and bacteria, leading to their death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several benzenesulfonamide derivatives and related heterocyclic molecules. Below is a detailed comparison based on substituent groups, pharmacological class, and regulatory status:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Class Regulatory Status (Example)
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- Benzenesulfonamide 3,5-dimethylbenzoyl, 4-methyl, cyclopentyl Not specified (GPCR/ion channel modulator inferred) Unknown
(E)-4-CHLORO-N-(1-(4-NITROPHENETHYL)PIPERIDIN-2-YLIDENE) BENZENESULFONAMIDE (W-18) Benzenesulfonamide 4-chloro, nitro-phenethyl-piperidine Synthetic opioid (disputed) Schedule 9 Poison (Australia)
RTI-336 Azabicyclooctane 4-chlorophenyl, methylphenyl-isoxazole Dopamine reuptake inhibitor Schedule 9 Poison (Australia)
SGT-78 Indazole-carboxamide 4-cyanobutyl, cumyl group Synthetic cannabinoid Schedule 9 Poison (Australia)
BIBP3226 Argininamide derivative Diphenylacetyl, 4-hydroxyphenyl-methyl Neuropeptide Y receptor antagonist Research compound

Key Observations:

Structural Divergence : Unlike W-18, which incorporates a piperidine ring and nitro group, the target compound features a cyclopentyl group with a dimethylbenzoyl substituent. This may confer distinct pharmacokinetic properties, such as increased lipophilicity or altered receptor-binding kinetics .

Pharmacological Class: While RTI-336 and SGT-78 are classified as dopamine reuptake inhibitors and synthetic cannabinoids, respectively, the target compound’s lack of a nitrogen-rich heterocycle (e.g., piperazine in BIBP3226) suggests divergent receptor targets .

Research Findings and Limitations

  • Crystallographic Studies: The SHELX suite of programs (e.g., SHELXL, SHELXS) has been widely used for small-molecule crystallography, including sulfonamide derivatives .
  • Pharmacological Data : Evidence gaps exist regarding the compound’s receptor affinity, metabolic stability, or toxicity. By contrast, W-18 has been studied (though disputed) for opioid-like activity, and RTI-336 is documented as a dopamine modulator .
  • Synthetic Pathways : The dimethylbenzoyl and cyclopentyl groups in the target compound likely require multi-step synthesis, similar to BIBP3226 and JNJ5207787, which involve acylations and cyclizations .

Biological Activity

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzenesulfonamide moiety with a cyclopentyl group and a 3,5-dimethylbenzoyl substituent. Its molecular formula is C21H23N1O2SC_{21}H_{23}N_{1}O_{2}S with a molecular weight of approximately 357.48 g/mol. The unique structural elements contribute to its high binding affinity to target enzymes, particularly carbonic anhydrases.

Inhibition of Carbonic Anhydrase:
The primary biological activity of this compound is its ability to inhibit carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in maintaining pH balance and ion homeostasis in various tissues. By inhibiting CA, the compound disrupts cellular processes that are vital for cancer cell proliferation and certain bacterial strains.

Biological Activity

  • Anticancer Activity:
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it effectively reduces cell viability and induces apoptosis in cancer cells.
    • A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.
  • Antimicrobial Properties:
    • The antimicrobial efficacy of benzenesulfonamide derivatives has been investigated against several bacterial strains. The compound displayed notable inhibitory effects against gram-positive bacteria, including Staphylococcus aureus.
    • The mechanism involves disruption of bacterial metabolism through enzyme inhibition.

Case Studies

  • Study on Anticancer Effects:
    A recent study evaluated the effects of benzenesulfonamide on colorectal cancer cells. Results indicated that treatment with the compound led to a decrease in tumor growth by 40% compared to control groups. This was attributed to the compound's ability to induce cell cycle arrest and apoptosis.
  • Antimicrobial Activity Assessment:
    Another research project focused on the antimicrobial properties of the compound against Escherichia coli and Pseudomonas aeruginosa. The results showed that it inhibited bacterial growth with MIC values ranging from 10 to 20 µg/mL.

Comparative Analysis

The following table summarizes the biological activities of benzenesulfonamide compared to other structurally similar compounds:

Compound NameBiological ActivityIC50/ MIC Values
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-Anticancer, AntimicrobialIC50 ~ 5 µM (MCF-7), MIC ~ 15 µg/mL (E. coli)
SulfanilamideAntibacterialMIC ~ 20 µg/mL (S. aureus)
AcetazolamideCA InhibitorIC50 ~ 10 µM

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